3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-(4-chlorobutyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15ClN2O2/c1-9(2)7(13)12(8(14)11-9)6-4-3-5-10/h3-6H2,1-2H3,(H,11,14) |
InChI Key |
NMRYRLWMTLILFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCCl)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorobutyl 5,5 Dimethyl Hydantoin
Foundational Strategies for Hydantoin (B18101) Core Construction
The formation of the 5,5-disubstituted hydantoin core, specifically 5,5-dimethyl-hydantoin, is a well-established process in heterocyclic chemistry. Key methodologies include multicomponent reactions, synthesis from amino acid precursors, and cyclization of ureas.
The Bucherer-Bergs reaction is a prominent and efficient multicomponent method for preparing 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide, and ammonium (B1175870) carbonate. nih.govorganic-chemistry.org First reported independently by Hans Theodor Bucherer and Walter Bergs, this reaction has become a cornerstone for synthesizing a wide variety of hydantoin derivatives. alfa-chemistry.comwikipedia.org For the synthesis of the 5,5-dimethyl-hydantoin core, the starting carbonyl compound is acetone (B3395972).
The reaction mechanism proceeds through several key steps:
Cyanohydrin Formation : The ketone (acetone) reacts with the cyanide ion (from KCN or NaCN) to form a cyanohydrin intermediate. alfa-chemistry.com
Aminonitrile Formation : Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile. alfa-chemistry.com
Cyclization : The aminonitrile then reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to form a carbamic acid derivative. This intermediate undergoes intramolecular cyclization. alfa-chemistry.com
Rearrangement : The resulting 5-imino-oxazolidin-2-one rearranges via an isocyanate intermediate to yield the final, stable 5,5-disubstituted hydantoin product. alfa-chemistry.com
The reaction is typically performed in a heated aqueous or alcoholic solvent. nih.gov A significant advantage of this method is that the final hydantoin products are often crystalline, simplifying their isolation and purification. nih.gov
Table 1: Bucherer-Bergs Reaction for 5,5-dimethyl-hydantoin
| Reactant | Reagents | Solvent | Conditions | Product |
|---|
An innovative approach for synthesizing hydantoins involves the reaction of amino acids with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). thieme-connect.de This thermal-mediated method presents a significant advantage by avoiding the use of unstable and hazardous isocyanates. thieme-connect.deresearchgate.net
The direct condensation of ureas with carbonyl compounds provides another route to the hydantoin core. This method can be adapted to produce a variety of substituted hydantoins. For instance, reacting different aldehydes with various ureas and carbon monoxide under palladium catalysis can afford mono-, di-, and trisubstituted hydantoins. mdpi.com The reaction involves the formation of an initial adduct between the urea (B33335) and the carbonyl compound, which then undergoes a cyclization and dehydration sequence to form the stable five-membered hydantoin ring.
Targeted Synthesis of 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin
Once the 5,5-dimethyl-hydantoin core is synthesized, the next stage is the introduction of the 4-chlorobutyl group at the N-3 position. This is typically achieved through direct N-alkylation.
Alkylation of the hydantoin ring can occur at either the N-1 or N-3 position. However, the N-3 position is generally favored for substitution due to electronic and steric factors. The nitrogen at the N-3 position is adjacent to one carbonyl group and is typically more nucleophilic and less sterically hindered than the N-1 nitrogen, which is flanked by two carbonyl groups.
The most direct method for synthesizing this compound is the nucleophilic substitution reaction between 5,5-dimethyl-hydantoin and a suitable halogenated butyl precursor. A common and effective electrophile for this purpose is 1-bromo-4-chlorobutane (B103958).
The reaction mechanism involves the following steps:
Deprotonation : A base (such as potassium carbonate or sodium hydride) is used to deprotonate the 5,5-dimethyl-hydantoin at the N-3 position, generating a nucleophilic hydantoin anion.
Nucleophilic Attack : The resulting anion attacks the electrophilic carbon of the 1-bromo-4-chlorobutane that is bonded to the bromine atom. Bromine is a better leaving group than chlorine, ensuring the reaction occurs regioselectively at that end of the butyl chain.
Displacement : The bromide ion is displaced, forming a new nitrogen-carbon bond and yielding the final product, this compound.
This type of substitution reaction is a standard procedure for producing 3-alkyl-5,5-dimethylhydantoin derivatives. researchgate.net The choice of solvent, base, and temperature is critical for optimizing the reaction yield and minimizing side products.
Table 2: Representative N-Alkylation for this compound Synthesis
| Nucleophile | Electrophile | Base | Solvent | Product |
|---|
Direct N-Alkylation Approaches at the Hydantoin N-3 Position
Coupling Reactions and Reaction Conditions for Selective N-Alkylation
The direct N-alkylation of 5,5-dimethylhydantoin (B190458) presents a regiochemical challenge due to the presence of two distinct nitrogen atoms, N1 and N3. The N3 position is generally more acidic and thus more susceptible to alkylation under standard basic conditions. nih.gov A selective N3-alkylation to produce compounds such as this compound can be achieved by reacting 5,5-dimethylhydantoin with a suitable alkylating agent, for instance, 1-bromo-4-chlorobutane or 1,4-dichlorobutane.
The reaction is typically carried out in the presence of a base to deprotonate the hydantoin ring, thereby activating it for nucleophilic attack. Common bases employed for this purpose include potassium carbonate, sodium hydride, and various alkoxides. The choice of base and reaction conditions is crucial for achieving high regioselectivity. For example, a high-yield selective N3-alkylation of 5-substituted hydantoins has been reported using dimethylformamide dialkyl acetals at elevated temperatures (100°C), resulting in yields ranging from 69–90%. researchgate.net
A general representation of the selective N3-alkylation is depicted below:
Reaction Scheme: 5,5-dimethylhydantoin + 1-bromo-4-chlorobutane --[Base, Solvent]--> this compound
Interactive Table: Reaction Conditions for N3-Alkylation of Hydantoins.
| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | Alkyl Halide | RT - 100 | Moderate to High | N3-selective |
| NaH | DMF | Alkyl Halide | RT - 95 | Good | N3-selective |
| DMF Dialkyl Acetal | None | DMF Dialkyl Acetal | 100 | 69-90 | N3-selective researchgate.net |
Influence of Solvent Systems and Base Catalysis on Yield and Regioselectivity
The selection of the solvent system and the base catalyst is paramount in directing the alkylation towards the desired N3 position and maximizing the yield of this compound. The interplay between the base, solvent, and substrate determines the nucleophilicity of the hydantoin anion and the accessibility of the N1 and N3 sites.
Base Catalysis: The acidity of the N-H protons in the hydantoin ring differs, with the N3 proton being more acidic than the N1 proton. Consequently, weaker bases tend to selectively deprotonate the N3 position, leading to preferential N3-alkylation. The use of stronger bases, such as sodium hydride, can lead to the formation of a dianion, potentially resulting in a mixture of N1 and N3 alkylated products or subsequent reactions if not carefully controlled. Studies on phenytoin, a related hydantoin derivative, have shown that potassium bases like potassium tert-butoxide (tBuOK) and potassium hexamethyldisilazide (KHMDS) can favor N1-alkylation, highlighting the nuanced control exerted by the choice of base. nih.gov For selective N3-alkylation, bases like potassium carbonate are often sufficient.
Solvent Systems: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions as they effectively solvate the cation of the base and leave the hydantoin anion more nucleophilic. Research has shown that DMF is a suitable solvent for the N3-alkylation of hydantoins using bases like sodium hydride. However, the solvent can also influence the regioselectivity. For instance, in the alkylation of phenytoin, the use of tetrahydrofuran (B95107) (THF) with potassium bases favored N1-alkylation, whereas the use of DMF led to the undesired N3-methylated product. This underscores the importance of empirical optimization of the solvent system for a specific desired outcome. Phase-transfer catalysis (PTC) in a biphasic system (e.g., toluene/water) with bases like potassium hydroxide (B78521) or sodium hydroxide offers another effective method for the N-alkylation of hydantoins.
Interactive Table: Effect of Solvent and Base on Hydantoin Alkylation Regioselectivity.
| Base System | Solvent | Predominant Product |
|---|---|---|
| Weaker bases (e.g., K₂CO₃) | DMF | N3-alkylation |
| Stronger bases (e.g., NaH) | DMF | N3-alkylation (kinetic control) |
| Potassium bases (tBuOK, KHMDS) | THF | N1-alkylation nih.gov |
Multi-Step Synthetic Pathways Involving Intermediate Functionalization
An alternative to direct alkylation is a multi-step approach where a precursor molecule is first synthesized and then converted to the final product. This strategy can offer better control over regioselectivity and allow for the introduction of functionalities that might not be compatible with direct alkylation conditions.
The synthesis of 3-(4-hydroxybutyl)-5,5-dimethyl-hydantoin serves as a key step in this pathway. This intermediate can be prepared by the N3-alkylation of 5,5-dimethylhydantoin with a bifunctional reagent such as 4-chloro-1-butanol. The reaction would proceed similarly to the direct chlorobutyl alkylation, with the hydroxyl group being unreactive under typical N-alkylation conditions.
Scientific literature specifically detailing the synthesis of 3-(4-hydroxybutyl)-5,5-dimethyl-hydantoin via a base-catalyzed ring-opening of a tetrahydrofuryl hydantoin derivative could not be identified in the conducted research. In principle, this pathway would involve the initial synthesis of a 3-(tetrahydrofuran-2-yl)-5,5-dimethyl-hydantoin intermediate, followed by a ring-opening reaction to expose the hydroxybutyl chain. Ring-opening of tetrahydrofuran (THF) and its derivatives typically requires strong acidic or specific catalytic conditions and is not commonly initiated by bases alone.
No specific examples for the preparation of 3-(4-hydroxybutyl)-5,5-dimethyl-hydantoin through the hydrogenation of furyl or hydroxybutylidene hydantoin intermediates were found in the reviewed scientific literature. This proposed route would entail the synthesis of a hydantoin derivative containing a furan (B31954) or a hydroxybutylidene moiety at the N3 position, which would then be subjected to catalytic hydrogenation to saturate the ring or the double bond, respectively, yielding the desired hydroxybutyl precursor. While the hydrogenation of furan derivatives to tetrahydrofurans and other reduced products is a well-established field, uky.edunih.govresearchgate.netrsc.orgresearchgate.net its specific application to hydantoin substrates for this purpose is not documented in the available sources.
Once the 3-(4-hydroxybutyl)-5,5-dimethyl-hydantoin precursor is obtained, the final step is the conversion of the terminal hydroxyl group to a chloride. This is a standard transformation in organic synthesis. A common and effective reagent for this purpose is thionyl chloride (SOCl₂), often used in the presence of a base like pyridine (B92270) or in a solvent such as chloroform (B151607). researchgate.netscispace.commdpi.com The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired alkyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Reaction Scheme: 3-(4-hydroxybutyl)-5,5-dimethyl-hydantoin + SOCl₂ --[Pyridine (optional)]--> this compound + SO₂ + HCl
Other chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) could also be employed for this transformation. The choice of reagent and conditions would be selected to ensure compatibility with the hydantoin ring and to achieve a high yield of the final product.
Chlorination of the Hydroxybutyl Moiety
Reagents and Methodologies for Hydroxyl-to-Chlorine Conversion (e.g., Thionyl Chloride)
The synthesis of this compound typically involves the conversion of its precursor, 3-(4-hydroxybutyl)-5,5-dimethyl-hydantoin. A primary method for this hydroxyl-to-chlorine transformation is the use of thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reagent is favored because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. masterorganicchemistry.com
The reaction mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride can proceed through different pathways, primarily Sₙ2 (nucleophilic substitution, bimolecular) or Sₙi (nucleophilic substitution, internal). libretexts.orgmasterorganicchemistry.com The first step involves the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride, which displaces a chloride ion and forms an alkyl chlorosulfite intermediate. rsc.org
In the absence of a base like pyridine, the reaction often proceeds via the Sₙi mechanism, where the chlorine from the chlorosulfite intermediate attacks the carbon atom from the same face as the leaving group, resulting in retention of stereochemistry. masterorganicchemistry.comrsc.org However, when a base such as pyridine is added, the mechanism typically shifts to Sₙ2. masterorganicchemistry.com The pyridine reacts with the intermediate, and the displaced chloride ion then attacks the carbon from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.comrsc.org For a primary alcohol like the one in the precursor to this compound, the Sₙ2 pathway is generally expected. libretexts.org
Common conditions for this type of reaction can vary, as shown in the table below.
| Condition | Reagent | Solvent | Catalyst | Typical Temperature |
|---|---|---|---|---|
| Neat | SOCl₂ | None (SOCl₂ acts as solvent) | None | Reflux (76°C) commonorganicchemistry.com |
| With Solvent | SOCl₂ | Dichloromethane (DCM) | None | Room Temp. to Reflux |
| Catalyzed | SOCl₂ | DCM or other inert solvent | N,N-Dimethylformamide (DMF) commonorganicchemistry.com | Room Temp. to Reflux |
Other reagents capable of effecting this transformation include phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), which are also highly reactive and selective. youtube.com
Advanced Synthetic Techniques and Process Enhancements
To improve the efficiency, yield, and environmental footprint of synthesizing hydantoin derivatives, advanced techniques such as microwave and ultrasound assistance have been explored.
Microwave-Assisted Synthesis for Hydantoin Derivatives
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. beilstein-journals.orgtubitak.gov.trucl.ac.beasianpubs.org In the context of hydantoin synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and, in many cases, improve product yields. asianpubs.org For example, the synthesis of various hydantoin derivatives that would traditionally take several hours under thermal conditions can be completed in a matter of minutes using a microwave reactor. tubitak.gov.trucl.ac.be
This technique offers several advantages:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and faster reaction rates. beilstein-journals.org
Improved Yields: In many reported syntheses of hydantoins, microwave assistance has led to higher isolated yields compared to conventional heating methods. tubitak.gov.trasianpubs.org
Greener Chemistry: Shorter reaction times lead to reduced energy consumption. nih.gov Some microwave-assisted syntheses can be performed in environmentally benign solvents like water, further enhancing their green credentials. beilstein-journals.orgnih.gov
Simplified Purification: The speed and efficiency of microwave reactions can lead to cleaner reaction profiles with fewer byproducts, sometimes eliminating the need for complex purification steps like column chromatography. beilstein-journals.orgnih.gov
A study on the Urech synthesis of hydantoins from amino acids demonstrated a one-pot, microwave-assisted protocol that produced hydantoins in 34-89% yields in under two hours, without the need for chromatographic purification. beilstein-journals.orgnih.gov
Ultrasound-Assisted Methods for Improved Reaction Efficiency
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process enhancement in the synthesis of hydantoin derivatives. nih.govresearchgate.net Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction.
The benefits of using ultrasound in hydantoin synthesis include:
Mild Reaction Conditions: Reactions can often be carried out at room temperature, avoiding the need for heating. nih.govsigmaaldrich.com
Shortened Reaction Times: Similar to microwave assistance, ultrasound can drastically reduce the time required for the reaction to reach completion. nih.govresearchgate.net
High Yields and Purity: Ultrasound-assisted methods have been reported to produce 5,5-diphenylhydantoin derivatives in high yields and purity without significant side product formation. nih.govresearchgate.net
One study reported a rapid and efficient synthesis of 5,5-diphenylhydantoins and their thio-analogs using ultrasonic irradiation, achieving good yields at room temperature in a short time. nih.gov
Purification and Isolation Strategies for this compound
The final step in the synthesis of this compound is its purification and isolation to obtain a product of desired purity. Common laboratory and industrial techniques for purifying organic compounds are applicable here.
Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then the solution is cooled, causing the desired compound to crystallize out while impurities remain in the mother liquor. nih.gov The choice of solvent is crucial and is determined by the solubility profile of the compound. For hydantoin derivatives, solvents like ethanol (B145695) or mixtures such as chloroform and hexanes have been used successfully. nih.govucl.ac.be
Chromatography: If recrystallization does not provide sufficient purity, or if the product is an oil, column chromatography is a widely used technique. orgsyn.org In this method, the crude mixture is passed through a stationary phase (commonly silica (B1680970) gel or alumina) using a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. The fractions containing the pure product are then collected and the solvent is evaporated. For chlorinated hydantoins, gas chromatography has also been mentioned as an analytical technique to assess purity. nih.gov
Extraction: Liquid-liquid extraction is often used during the work-up phase to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is partitioned between an aqueous phase and an immiscible organic solvent in which the product is soluble. nih.gov
A typical purification workflow might involve:
Quenching the reaction and removing volatile byproducts (like SO₂ and HCl).
An aqueous work-up involving extraction with an organic solvent.
Washing the organic layer with brine and drying it over an anhydrous salt (e.g., sodium sulfate). orgsyn.org
Removing the solvent under reduced pressure.
Purifying the crude product by recrystallization or column chromatography. nih.govorgsyn.org
The crystalline nature of many N-chlorinated hydantoins allows for effective purification by simple filtration and recrystallization, often yielding products in high purity without resorting to chromatography. nih.gov
Chemical Reactivity and Transformation Pathways of 3 4 Chlorobutyl 5,5 Dimethyl Hydantoin
Reactivity of the 4-Chlorobutyl Substituent
The 4-chlorobutyl group is a primary alkyl halide, which makes the terminal carbon atom electrophilic and susceptible to reactions involving nucleophiles and bases.
The primary carbon atom bonded to the chlorine atom is an electrophilic center, readily undergoing nucleophilic substitution reactions, primarily through an SN2 mechanism.
Intramolecular Reactions: The N-1 nitrogen of the hydantoin (B18101) ring possesses a lone pair of electrons and can act as an internal nucleophile. Under appropriate conditions, typically in the presence of a base to deprotonate the N-1 nitrogen and enhance its nucleophilicity, an intramolecular cyclization can occur. This reaction would result in the formation of a fused bicyclic system, connecting the N-1 of the hydantoin ring to the terminal carbon of the butyl chain and displacing the chloride ion.
Intermolecular Reactions: A wide array of external nucleophiles can react with the chlorobutyl chain to displace the chloride ion and form new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental for modifying the side chain and introducing new functional groups. The efficiency and outcome of these reactions depend on the strength and concentration of the nucleophile, the solvent, and the reaction temperature.
Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-(4-Hydroxybutyl)-5,5-dimethyl-hydantoin |
| Azide (B81097) | Sodium Azide (NaN₃) | 3-(4-Azidobutyl)-5,5-dimethyl-hydantoin |
| Cyanide | Sodium Cyanide (NaCN) | 3-(4-Cyanobutyl)-5,5-dimethyl-hydantoin |
| Iodide | Sodium Iodide (NaI) | 3-(4-Iodobutyl)-5,5-dimethyl-hydantoin |
| Amine | Ammonia (NH₃) | 3-(4-Aminobutyl)-5,5-dimethyl-hydantoin |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5,5-Dimethyl-3-(4-(phenylthio)butyl)hydantoin |
Elimination Reactions Leading to Unsaturated Derivatives
In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with or even predominate over nucleophilic substitution. This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the chlorine (the β-carbon), leading to the formation of a double bond and the elimination of hydrogen chloride. For 3-(4-chlorobutyl)-5,5-dimethyl-hydantoin, this would result in the formation of 3-(but-3-en-1-yl)-5,5-dimethyl-hydantoin. The use of bulky bases favors elimination by sterically hindering the competing SN2 pathway.
Table 2: Conditions Favoring Elimination vs. Substitution
| Reagent | Type | Predominant Reaction | Rationale |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Strong Nucleophile, Strong Base | Substitution (SN2) | Unhindered base/nucleophile favors direct attack on the primary carbon. |
| Potassium tert-Butoxide (t-BuOK) | Strong, Sterically Hindered Base | Elimination (E2) | Bulky base cannot easily access the electrophilic carbon, favoring proton abstraction. |
| Sodium Azide (NaN₃) | Good Nucleophile, Weak Base | Substitution (SN2) | Azide is a strong nucleophile but a very weak base, so elimination is minimal. |
| Ethanol (B145695) (EtOH) | Weak Nucleophile, Weak Base | Slow Substitution (Solvolysis) | Reaction is generally slow; heating might induce some elimination. |
Mechanisms of Halogen Release from the Chlorobutyl Chain
The cleavage of the carbon-chlorine bond is a critical step in the transformation of the chlorobutyl side chain. The mechanism of this bond cleavage is dependent on the reaction conditions.
SN2 Mechanism: This is the most probable pathway for nucleophilic substitution reactions on the primary alkyl halide. It involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry (though this is not relevant for the achiral terminal carbon). This is a single-step, concerted process.
E2 Mechanism: This pathway is favored by strong, bulky bases and higher temperatures. It is also a concerted, one-step process where the base removes a β-proton simultaneously as the C-Cl bond breaks and the π-bond forms.
SN1 and E1 Mechanisms: These mechanisms, which proceed through a carbocation intermediate, are highly unlikely for this compound. The formation of a primary carbocation is energetically unfavorable, so these pathways are generally not observed with primary alkyl halides like the 4-chlorobutyl group.
Reactivity of the 5,5-Dimethylhydantoin (B190458) Core
The 5,5-dimethylhydantoin ring is a relatively stable heterocyclic system, but it contains reactive sites that can be exploited for further chemical modification.
With the N-3 position alkylated by the 4-chlorobutyl group, the remaining proton on the N-1 nitrogen is acidic. Computational studies on the parent 5,5-dimethylhydantoin suggest that the N-3 proton is the most acidic; however, in this substituted derivative, the focus shifts to the N-1 proton. researchgate.net This proton can be removed by a strong base to generate a hydantoin anion. This anion is a potent nucleophile and can be used to introduce a wide variety of substituents at the N-1 position through reactions with electrophiles.
Table 3: Bases for Deprotonation of the Hydantoin N-1 Position
| Base | pKa of Conjugate Acid | Suitability |
|---|---|---|
| Sodium Hydride (NaH) | ~35 (H₂) | Excellent; strong, non-nucleophilic base. |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Generally not strong enough for complete deprotonation. |
| Lithium Diisopropylamide (LDA) | ~36 | Excellent; strong, sterically hindered, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Not strong enough for deprotonation. |
Functionalization at this position could include alkylation (e.g., with methyl iodide), acylation (e.g., with acetyl chloride), or other reactions to create more complex hydantoin derivatives.
The 5,5-dimethylhydantoin ring is generally stable under neutral and mild acidic or basic conditions. epa.gov However, under more vigorous conditions, such as heating in the presence of strong acids or bases, the ring can undergo hydrolytic cleavage. wikipedia.orgacs.org
The hydrolysis typically proceeds in a stepwise manner:
Under basic conditions, the initial attack of a hydroxide ion leads to the opening of the hydantoin ring to form a salt of hydantoic acid (an N-carbamoyl amino acid). researchgate.netnih.gov
Further heating under strong basic or acidic conditions can lead to the complete breakdown of the hydantoic acid intermediate. This would cleave the urea (B33335) moiety, releasing carbon dioxide and ammonia (or their respective salts), and yielding the corresponding α-amino acid. wikipedia.org In this case, the hydrolysis would ultimately lead to 2-amino-2-methylpropanoic acid and 4-chlorobutylamine (or their derivatives depending on the cleavage point).
Studies on unsubstituted hydantoin show that it hydrolyzes first to hydantoic acid and then further to glycine. acs.orgnih.gov The 5,5-dimethyl substitution enhances the stability of the ring compared to the parent hydantoin, but it is still susceptible to cleavage under harsh conditions.
Table 4: Products of Hydantoin Ring Hydrolysis
| Condition | Intermediate Product | Final Products |
|---|---|---|
| Strong Aqueous Base (e.g., NaOH, heat) | Salt of 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoic acid | 2-Amino-2-methylpropanoic acid, 4-chlorobutylamine, Carbonate |
| Strong Aqueous Acid (e.g., HCl, heat) | 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoic acid | Ammonium (B1175870) salt, 2-Amino-2-methylpropanoic acid, 4-chlorobutylamine salt, Carbon Dioxide |
Advanced Functionalization Strategies of this compound
While direct literature on the advanced functionalization of this compound is not extensively available, its structural components suggest several potential pathways for sophisticated chemical modifications. These strategies can be categorized into two main areas: the selective functionalization of C-H bonds at positions remote from the core structure and the derivatization of the chemically robust 5,5-dimethyl groups.
Selective C-H Functionalization at Remote Positions
The selective activation and functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. For this compound, the butyl chain presents multiple C-H bonds that could be targeted for functionalization, leading to novel derivatives with unique properties.
One of the most classic and effective methods for remote C-H functionalization is the Hofmann-Löffler-Freytag reaction . This reaction involves the intramolecular rearrangement of an N-haloamine to form a new C-N bond, typically resulting in the formation of a five-membered ring (a pyrrolidine). In the context of this compound, this could be envisioned by first modifying the N-1 position of the hydantoin ring with a suitable amine, followed by halogenation and subsequent radical-mediated cyclization. The reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon of the alkyl chain, followed by cyclization.
Table 1: Proposed Hofmann-Löffler-Freytag Reaction on a Derivative of this compound
| Step | Description | Intermediate/Product |
| 1 | N-1 amination of the hydantoin ring. | N-1 aminoalkyl-3-(4-chlorobutyl)-5,5-dimethyl-hydantoin |
| 2 | Halogenation of the primary amine. | N-1-(N-chloroaminoalkyl)-3-(4-chlorobutyl)-5,5-dimethyl-hydantoin |
| 3 | Radical initiation (UV light or heat). | Formation of a nitrogen-centered radical. |
| 4 | Intramolecular hydrogen abstraction. | Formation of a carbon-centered radical at the δ-position of the N-1 alkyl chain. |
| 5 | Cyclization. | Formation of a pyrrolidine ring fused to the hydantoin. |
More contemporary approaches to remote C-H functionalization often employ transition metal catalysis , particularly with palladium. These methods can direct the functionalization to specific C-H bonds through the use of a directing group. While the hydantoin ring itself is not a typical directing group for remote C-H activation of an N-alkyl chain, it is conceivable that a substrate could be engineered with a suitable directing group at the N-1 position to facilitate such a transformation on the N-3 butyl chain.
Another emerging area is photocatalysis , which can enable the activation of C-H bonds under mild conditions. Through the use of a suitable photocatalyst, it may be possible to generate a radical on the butyl chain, which could then be trapped by a variety of reagents to introduce new functional groups.
Modifications and Derivatization of the 5,5-Dimethyl Groups
The gem-dimethyl group at the C-5 position of the hydantoin ring is generally considered to be chemically inert due to the strength of the C-H bonds in the methyl groups. However, modern synthetic methodologies have made strides in the functionalization of such unactivated C-H bonds.
Radical-mediated functionalization presents a potential avenue for modifying the 5,5-dimethyl groups. By employing potent radical generating reagents, it might be possible to abstract a hydrogen atom from one of the methyl groups, creating a carbon-centered radical. This radical could then be intercepted by various radical traps to introduce new functionality.
Table 2: Potential Radical-Mediated Functionalization of the 5,5-Dimethyl Group
| Reagent Class | Potential Functionalization | Example Product |
| Halogenating agents (e.g., NBS, NCS) | Halogenation | 3-(4-Chlorobutyl)-5-methyl-5-(halomethyl)-hydantoin |
| Oxygen-based radicals | Hydroxylation/Oxidation | 3-(4-Chlorobutyl)-5-hydroxymethyl-5-methyl-hydantoin |
| Carbon-based radical precursors | Alkylation/Arylation | 3-(4-Chlorobutyl)-5-methyl-5-(functionalized methyl)-hydantoin |
Enzymatic hydroxylation offers a highly selective method for the functionalization of C-H bonds. Certain enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating unactivated C-H bonds with high regio- and stereoselectivity. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net By selecting an appropriate enzyme or through directed evolution, it may be feasible to achieve the selective hydroxylation of one of the methyl groups at the C-5 position. nih.gov This would introduce a hydroxyl group that could serve as a handle for further derivatization.
While direct, practical methods for the functionalization of the gem-dimethyl group on a hydantoin ring are not yet well-established in the literature, the ongoing advancements in C-H activation chemistry suggest that such transformations may become more accessible in the future. The inherent stability of the gem-dimethyl group makes its selective modification a significant synthetic challenge. nih.gov
Spectroscopic and Structural Elucidation of 3 4 Chlorobutyl 5,5 Dimethyl Hydantoin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms. Both ¹H and ¹³C NMR are crucial for a complete analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The two methyl groups at the C5 position of the hydantoin (B18101) ring are chemically equivalent and would appear as a sharp singlet. The protons of the 4-chlorobutyl chain would present as a series of multiplets due to spin-spin coupling between adjacent methylene (B1212753) groups. The methylene group attached to the nitrogen (N3) would be deshielded, causing its signal to appear at a higher chemical shift compared to the other methylene groups in the chain. Similarly, the methylene group bonded to the chlorine atom would also be shifted downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The spectrum would show distinct peaks for the two carbonyl carbons (C2 and C4) of the hydantoin ring at the low-field end. The quaternary carbon (C5) and the carbons of the two methyl groups would also be readily identifiable. The four carbons of the chlorobutyl chain would each give a separate signal, with their chemical shifts influenced by their proximity to the electronegative nitrogen and chlorine atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | 1.45 (s, 6H) | 24.5 |
| N-CH₂- | 3.55 (t, 2H) | 41.0 |
| -CH₂- | 1.80 (m, 2H) | 26.5 |
| -CH₂- | 1.95 (m, 2H) | 30.0 |
| -CH₂-Cl | 3.65 (t, 2H) | 44.5 |
| C(CH₃)₂ | - | 58.0 |
| C=O (C4) | - | 157.0 |
| C=O (C2) | - | 175.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula. The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally determined value.
Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. Common fragmentation patterns would likely involve the cleavage of the chlorobutyl side chain. Key fragmentation events could include the loss of a chlorine radical, the cleavage of the bond between the nitrogen and the butyl chain, and subsequent fragmentations of the butyl chain itself. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for fragments containing this atom.
Interactive Data Table: Predicted HRMS Data and Plausible Fragments
| Ion/Fragment | Molecular Formula | Predicted Exact Mass (m/z) |
| [M]⁺ | C₉H₁₅ClN₂O₂ | 218.0822 |
| [M+H]⁺ | C₉H₁₆ClN₂O₂ | 219.0895 |
| [M-Cl]⁺ | C₉H₁₅N₂O₂ | 183.1134 |
| [C₄H₈Cl]⁺ | C₄H₈Cl | 91.0315 |
| [C₅H₈N₂O₂]⁺ | C₅H₈N₂O₂ | 128.0586 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques would provide clear evidence for the key structural components.
The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups of the hydantoin ring. These would likely appear as two distinct peaks due to symmetric and asymmetric stretching modes. The C-N stretching vibrations within the ring and the C-Cl stretching of the chlorobutyl chain would also give rise to characteristic absorptions. The various C-H stretching and bending vibrations of the methyl and methylene groups would be observed in their typical regions.
Raman spectroscopy would also detect these vibrations, and while the carbonyl stretches would be present, they are often weaker than in the IR spectrum. However, the C-C backbone and symmetric vibrations may show strong Raman signals, providing complementary information.
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O | Asymmetric Stretch | ~1770 | ~1770 |
| C=O | Symmetric Stretch | ~1710 | ~1710 |
| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 |
| C-N | Stretch | 1200-1350 | 1200-1350 |
| C-Cl | Stretch | 650-750 | 650-750 |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques are essential for determining the purity of a synthesized batch of this compound and for analyzing its presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any starting materials, by-products, or degradation products. A UV detector would be suitable for detection, as the carbonyl groups in the hydantoin ring exhibit UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the components of a sample, and the mass spectrometer would provide mass information for each component, allowing for their identification. This technique is particularly useful for identifying volatile impurities.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis (if applicable)
Furthermore, X-ray crystallography would reveal how the molecules pack together in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if any crystal solvent is present) or dipole-dipole interactions, which govern the physical properties of the solid material. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for unambiguous solid-state structural elucidation.
Computational and Theoretical Studies on 3 4 Chlorobutyl 5,5 Dimethyl Hydantoin
Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin. tandfonline.com Methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) are commonly employed to optimize the molecular geometry and calculate various electronic properties. orientjchem.org
The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. From the electronic structure, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined. tandfonline.com The MEP map highlights the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. tandfonline.com Furthermore, UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), providing information about electronic transitions. tandfonline.com NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which can be compared with experimental NMR data to confirm the molecular structure. tandfonline.com
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value | Method/Basis Set |
| Total Energy | -1285.45 Hartree | B3LYP/6-311+G(d,p) |
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.2 Debye | B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. tandfonline.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
The conformational landscape of the flexible 4-chlorobutyl side chain can be explored through MD simulations. By analyzing the trajectory, the probabilities of different rotamers can be determined, and the most stable conformations can be identified. This is crucial for understanding how the molecule might bind to a biological target. nih.gov
MD simulations in explicit solvent (e.g., water) allow for the detailed study of solute-solvent interactions. nih.gov The formation of hydrogen bonds between the hydantoin (B18101) ring's carbonyl groups and N-H protons with water molecules can be analyzed. The radial distribution function can be calculated to understand the structuring of solvent molecules around different parts of the solute. These simulations provide insights into the molecule's solubility and how the solvent might influence its conformation and reactivity. scilit.com
Table 2: Key Conformational Dihedrals and Solvent Interaction Parameters from MD Simulation (Hypothetical Data)
| Parameter | Description | Average Value |
| Dihedral (N3-C-C-C) | Rotation around the first C-C bond of the butyl chain | 85° ± 15° |
| Dihedral (C-C-C-Cl) | Rotation around the C-C bond adjacent to the chlorine atom | 175° ± 10° |
| Water Contacts | Average number of water molecules within 3.5 Å of the hydantoin ring | 4.5 |
| Hydrogen Bonds | Average number of hydrogen bonds between the molecule and water | 2.1 |
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov By calculating the potential energy surface for a proposed reaction pathway, stationary points such as reactants, products, intermediates, and transition states can be located and characterized. rsc.orgresearchgate.net
For example, the reactivity of the chlorine atom in the butyl side chain in nucleophilic substitution reactions can be studied. DFT calculations can determine the activation energies for different nucleophiles and compare the feasibility of SN1 and SN2 reaction mechanisms. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes. mdpi.com
Another area of interest is the potential for intramolecular cyclization, where the nitrogen of the hydantoin ring could act as a nucleophile to displace the chlorine atom, forming a bicyclic product. DFT can be used to calculate the activation barrier for this reaction and determine its likelihood under different conditions. nih.gov
Table 3: Calculated Activation Energies for a Hypothetical Reaction (Hypothetical Data)
| Reaction | Reactants | Nucleophile | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic Substitution | This compound | OH⁻ | -1285.38 | 25.4 |
| Intramolecular Cyclization | This compound | - | -1285.40 | 32.1 |
Structure-Reactivity Relationship (SAR) Modeling for Hydantoin Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govacs.org For hydantoin derivatives, these models can be developed to predict the properties of new, unsynthesized compounds. nih.gov
In a typical QSAR study for hydantoin derivatives, a set of molecules with known activities is used as a training set. acs.org Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov
For this compound, a QSAR model could be used to predict its potential biological activity based on the descriptors of its hydantoin core and the specific properties of its substituents (the 4-chlorobutyl group at N3 and the two methyl groups at C5). nih.govacs.org This can guide the synthesis of new derivatives with potentially improved properties. nih.gov
Table 4: Example of Molecular Descriptors Used in SAR Modeling for Hydantoin Derivatives
| Descriptor | Description | Value for this compound (Hypothetical) |
| LogP | Octanol-water partition coefficient (hydrophobicity) | 2.8 |
| Molecular Weight | Mass of the molecule | 218.68 g/mol |
| Polar Surface Area | Surface area of polar atoms | 49.8 Ų |
| Number of Rotatable Bonds | Count of freely rotatable single bonds | 4 |
| Steric Hindrance (MR) | Molar refractivity | 55.2 cm³/mol |
Applications and Advanced Chemical Roles of 3 4 Chlorobutyl 5,5 Dimethyl Hydantoin in Synthetic Chemistry
Role as a Versatile Chemical Building Block and Intermediate in Organic Synthesischemimpex.com
The utility of 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin as a chemical intermediate stems from its bifunctional nature. The core 5,5-dimethylhydantoin (B190458) moiety provides a stable, rigid scaffold, while the N-3 substituted 4-chlorobutyl chain offers a reactive site for a variety of chemical transformations. This structure is particularly valuable for creating diverse molecular architectures.
Synthesis of Novel Hydantoin-Based Compounds and Analoguesthieme-connect.de
The presence of a terminal chlorine atom on the butyl side chain makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, leading to the synthesis of novel hydantoin (B18101) analogues. The alkylation of the parent 5,5-dimethylhydantoin at the N-3 position is a common strategy to introduce such reactive linkers. thieme-connect.deresearchgate.net
By reacting it with various nucleophiles, a library of derivatives can be generated. For instance, amines can displace the chloride to form secondary or tertiary amines, thiols can form thioethers, and azide (B81097) ions can introduce an azido (B1232118) group, which can be further modified via click chemistry or reduction to an amine. This synthetic flexibility is crucial in fields like medicinal chemistry, where structural modifications are key to tuning the biological activity of molecules. thieme-connect.debeilstein-journals.org
| Nucleophile (Nu-) | Resulting Functional Group | Potential Application of Product |
|---|---|---|
| R-NH₂ (Primary Amine) | Secondary Amine | Pharmaceutical synthesis, ligand development |
| R-SH (Thiol) | Thioether | Material science, synthesis of bioactive compounds |
| N₃⁻ (Azide) | Azide | Click chemistry, bioconjugation |
| RO⁻ (Alkoxide) | Ether | Fine chemical synthesis |
| CN⁻ (Cyanide) | Nitrile | Further elaboration into amines, carboxylic acids |
Integration into Multi-Component Reaction Sequences
While this compound itself is typically formed in a multi-step process, its precursor, 5,5-dimethylhydantoin, is famously synthesized via the Bucherer–Bergs reaction. mdpi.com This one-pot, multi-component reaction combines a ketone (acetone), cyanide, and ammonium (B1175870) carbonate to efficiently produce the hydantoin ring system. mdpi.com
The subsequent N-alkylation to yield this compound provides a molecule that can be readily integrated into further reaction sequences. The chlorobutyl arm acts as a handle to connect the hydantoin core to other molecules or scaffolds, which may themselves be products of other multi-component reactions. This modular approach is highly efficient for rapidly building molecular complexity, a key strategy in modern drug discovery and materials science.
Application in Polymer Chemistry for Material Property Enhancementchemimpex.com
The incorporation of hydantoin derivatives into polymer structures is a known strategy for enhancing material properties. The analogous compound, 5-(4-chlorobutyl)hydantoin, is noted for its use in polymer formulations to improve thermal stability and mechanical strength. chemimpex.com It is anticipated that this compound would offer similar benefits due to the shared structural features of the hydantoin ring.
Design of Specialty Polymers with Tunable Properties
The true strength of using this compound in polymer chemistry lies in its capacity for post-polymerization modification. The chloro group on the side chain can be converted into a wide range of other functional groups after the polymer has been formed. This allows for the precise tuning of the polymer's properties. For example, converting the chloro group to a quaternary ammonium salt would introduce hydrophilicity and antimicrobial properties. Introducing cross-linkable groups could be used to create thermosets or hydrogels. This versatility enables the design of specialty polymers for advanced applications, from high-performance plastics to functional coatings and biomedical materials.
| Structural Feature | Resulting Polymer Property | Mechanism |
|---|---|---|
| Rigid Hydantoin Ring | Increased Thermal Stability (Higher Tg) | Restricts chain mobility |
| Amide (N-H) Groups | Enhanced Mechanical Strength | Intermolecular hydrogen bonding |
| Reactive Chloro Group | Tunable Functionality | Allows for post-polymerization modification |
| Polar Carbonyl Groups | Modified Solubility and Adhesion | Increases polarity of the polymer |
Development of Analytical Reagents and Probeschemimpex.com
The structural attributes of this compound also make it a candidate for the development of specialized analytical reagents and molecular probes. A related isomer is employed as a reagent in various analytical techniques to aid in the detection and quantification of other chemical species. chemimpex.com
The reactive chlorobutyl group can be used to covalently link the hydantoin moiety to other molecules of interest, such as fluorescent dyes, quenchers, or biomolecules. This process, known as derivatization, can be used to:
Enhance Detectability: Attaching a chromophore or fluorophore allows for sensitive detection using UV-Vis or fluorescence spectroscopy.
Improve Separation: Modifying an analyte with the hydantoin tag can alter its chromatographic properties, enabling better separation in techniques like HPLC.
Create Specific Probes: The hydantoin scaffold could be part of a larger molecular structure designed to bind to a specific analyte (e.g., a metal ion or a biological molecule). The chlorobutyl group provides the means to attach a signaling component (like a dye) that reports on the binding event.
Utilization in Detection and Quantification Methodologies
While specific, validated analytical methods exclusively for this compound are not extensively documented in publicly available literature, its structural features suggest its amenability to a range of standard analytical techniques used for similar haloalkyl-substituted heterocyclic compounds. The quantification and detection of such molecules are crucial for reaction monitoring, purity assessment, and metabolic studies.
Methodologies applicable for the detection and quantification of this compound would likely include chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC), coupled with a suitable detector such as a UV-Vis or mass spectrometer (MS), would be a primary method for its separation and quantification. Gas chromatography (GC), particularly with a mass spectrometer (GC-MS), could also be employed, leveraging the compound's volatility, potentially after derivatization.
Spectroscopic methods are instrumental in the structural elucidation and quantification of hydantoin derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure, confirming the presence of the dimethylhydantoin core, the chlorobutyl chain, and their connectivity. Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl groups of the hydantoin ring and the C-Cl bond of the alkyl chain.
Table 1: Potential Analytical Parameters for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons at the C5 position, methylene (B1212753) protons of the butyl chain, and protons adjacent to the nitrogen and chlorine atoms. |
| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary C5 carbon, methyl carbons, and the four distinct carbons of the chlorobutyl chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, including the loss of the chlorobutyl side chain. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretching of the hydantoin ring and a characteristic band for the C-Cl stretching. |
Design of Functionalized Probes for Chemical Sensing
The structure of this compound makes it a candidate for the design of functionalized probes for chemical sensing. researchgate.netrsc.org The key to this application lies in the reactive chlorobutyl group, which can serve as a linker to attach the hydantoin moiety to a larger molecular system or a solid support. researchgate.net
For instance, the chlorobutyl chain can undergo nucleophilic substitution reactions with amines, thiols, or alcohols on a sensor platform. This versatility allows for the integration of the hydantoin scaffold into various sensing systems.
Precursor for Agrochemical Research and Development
The application of hydantoin derivatives in the agrochemical industry is well-established, with various compounds exhibiting activity as herbicides, fungicides, and plant growth regulators. The structural features of this compound position it as a valuable intermediate in the synthesis of new agrochemicals.
Intermediate in the Synthesis of Plant Growth Regulators
Plant growth regulators are crucial in modern agriculture for controlling plant development and improving crop yields. While direct evidence for this compound as a plant growth regulator is not prominent, its structural analog, 5-(4-Chlorobutyl)hydantoin, has been noted for its potential in this area. This suggests that the chlorobutyl hydantoin scaffold is of interest in this field.
The synthesis of more complex plant growth regulators can be envisioned starting from this compound. The chlorobutyl group can be used to introduce other functional groups through substitution reactions, allowing for the fine-tuning of the molecule's biological activity. For example, reaction with a phenoxide could introduce an aryloxy group, a common feature in certain classes of plant growth regulators.
Table 2: Potential Synthetic Modifications of this compound for Plant Growth Regulator Development
| Reagent | Functional Group Introduced | Potential Biological Effect |
| Sodium phenoxide | Aryloxy | Mimicry of auxin-type plant hormones. |
| Sodium azide, followed by reduction | Primary amine | Introduction of a key functional group for further derivatization. |
| Potassium phthalimide, followed by hydrolysis | Primary amine (Gabriel synthesis) | A versatile handle for creating a library of derivatives. |
Building Block for Novel Pesticide Intermediates
The hydantoin core is present in several commercial pesticides. The versatility of this compound makes it an attractive building block for the synthesis of novel pesticide intermediates. The chlorobutyl side chain provides a reactive site for constructing more complex molecules with desired pesticidal properties.
The synthesis of N-halamine insecticides, for example, often involves the alkylation of a hydantoin ring. researchgate.net The chlorobutyl group of this compound can be used to link the hydantoin moiety to other pesticidally active heterocycles or functional groups. This modular approach allows for the rapid generation of a diverse range of potential new pesticides for screening.
Research into hydantoin-based herbicides has also shown that modifications to the substituents on the hydantoin ring can lead to potent and selective weed control agents. researchgate.net The this compound can serve as a starting point for creating libraries of compounds to be tested for herbicidal activity.
Future Research Directions and Unexplored Avenues in 3 4 Chlorobutyl 5,5 Dimethyl Hydantoin Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional synthetic routes to functionalized hydantoins often involve multi-step processes that may not align with the principles of green chemistry. Future research should focus on developing more sustainable and atom-economical methods for the synthesis of 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin.
One promising avenue is the exploration of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. Mechanochemical methods have been successfully applied to the synthesis of other hydantoin-based active pharmaceutical ingredients, offering benefits such as reduced waste, energy efficiency, and high yields without the need for extensive purification. rsc.org Investigating the feasibility of a one-pot mechanochemical synthesis of this compound from its precursors could represent a significant advancement.
Another key area is the development of catalytic routes that improve atom economy. This could involve the use of novel catalysts for the key bond-forming reactions, minimizing the use of stoichiometric reagents. For instance, the development of catalytic methods for the direct N-alkylation of the 5,5-dimethylhydantoin (B190458) core with 1-chloro-4-iodobutane (B82612) or a similar bifunctional reagent would be a more atom-economical approach than traditional methods that may involve protecting groups.
Furthermore, the application of flow chemistry presents an opportunity for a more sustainable and scalable synthesis. A semi-continuous flow synthesis of hydantoins has been reported, demonstrating the potential for safer and more efficient production. researchgate.netfu-berlin.de Adapting such a process for this compound could lead to improved process control and reduced environmental impact.
Finally, exploring bio-catalytic or chemo-enzymatic methods could offer highly selective and environmentally benign synthetic pathways. While not yet reported for this specific molecule, the broader field of biocatalysis is rapidly expanding and could provide novel solutions for the synthesis of functionalized hydantoins.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Mechanochemistry | Solvent-free, reduced waste, energy efficient | Feasibility of one-pot synthesis, optimization of milling conditions. |
| Catalytic Routes | High atom economy, reduced byproducts | Development of catalysts for direct N-alkylation. |
| Flow Chemistry | Improved safety, scalability, and process control | Adaptation of existing flow protocols, optimization of reaction parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, renewable | Identification of suitable enzymes, reaction engineering. |
Exploration of Novel Reactivity Modes and Catalytic Transformations
The chemical structure of this compound offers multiple sites for further chemical modification, opening up avenues for the exploration of novel reactivity and catalytic transformations.
The chlorobutyl side chain is a prime target for nucleophilic substitution reactions. This could be exploited to introduce a wide variety of functional groups, leading to a library of new derivatives with potentially interesting biological or material properties. Future research could focus on systematic studies of its reactivity with different nucleophiles and the development of catalytic methods to control these transformations. For example, transition-metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the terminus of the butyl chain.
The hydantoin (B18101) ring itself presents opportunities for novel transformations. While N-alkylation at the N3 position is already accomplished in the parent molecule, the N1 position remains available for further functionalization. thieme-connect.de Selective N1-alkylation, arylation, or acylation could lead to a diverse range of new compounds. nih.gov Recent studies have shown that selective N1-alkylation of hydantoins can be achieved using specific potassium bases. nih.gov
Furthermore, the carbonyl groups of the hydantoin ring could be targeted for reactions such as reduction or addition of organometallic reagents. While challenging, the selective transformation of one carbonyl group over the other could lead to novel heterocyclic scaffolds.
The development of catalytic systems that can selectively activate specific bonds within the molecule is another important research direction. For instance, a catalyst that could facilitate the C-H activation of the butyl chain or the methyl groups at the C5 position would open up new possibilities for late-stage functionalization. Additionally, the catalytic oxidation of the carbon-halogen bond to a carboxylic acid using water as the oxidant is an emerging area that could be applied to this molecule. acs.org
Integration into Advanced Functional Materials and Nanotechnology
The unique combination of a stable heterocyclic core and a reactive alkyl halide side chain makes this compound an attractive building block for advanced functional materials and nanotechnology.
A significant area of exploration is its use as a monomer for the synthesis of functional polymers . The chlorobutyl group can serve as a reactive handle for polymerization or for grafting onto existing polymer backbones. Hydantoin-containing polymers have been investigated for their antimicrobial properties, and a polymer derived from this compound could exhibit similar or enhanced biocidal activity. researchgate.net Future work could involve the synthesis and characterization of such polymers and the evaluation of their performance in coatings, textiles, or medical devices.
In the realm of nanotechnology , this compound could be used to functionalize the surface of nanoparticles. The hydantoin moiety could act as a capping agent for metal nanoparticles, while the chlorobutyl chain provides a point of attachment for other molecules. researchgate.net Such functionalized nanoparticles could have applications in drug delivery, diagnostics, or catalysis. For instance, gold or silver nanoparticles capped with a derivative of this compound could be explored for their therapeutic or sensing capabilities.
Moreover, the potential for this molecule to self-assemble into well-defined supramolecular structures is an intriguing possibility. The hydrogen bonding capabilities of the hydantoin ring, combined with other intermolecular interactions, could lead to the formation of gels, liquid crystals, or other organized assemblies with interesting optical or electronic properties.
Table 2: Potential Applications in Materials Science and Nanotechnology
| Application Area | Rationale | Future Research Directions |
|---|---|---|
| Functional Polymers | Reactive chlorobutyl group for polymerization/grafting; potential antimicrobial properties of the hydantoin core. | Synthesis and characterization of novel polymers; evaluation of their antimicrobial and other functional properties. |
| Nanoparticle Functionalization | Hydantoin as a capping agent; chlorobutyl group for further modification. | Synthesis of functionalized nanoparticles; investigation of their applications in drug delivery, sensing, and catalysis. |
| Supramolecular Chemistry | Hydrogen bonding capabilities of the hydantoin ring. | Exploration of self-assembly behavior; characterization of resulting supramolecular structures. |
Interdisciplinary Applications in Chemical Biology and Green Chemistry Initiatives
The structural features of this compound suggest a range of potential interdisciplinary applications, particularly in chemical biology and as part of broader green chemistry initiatives.
In chemical biology , this compound could serve as a versatile scaffold for the development of chemical probes to study biological processes. The chlorobutyl group can be used to attach reporter molecules such as fluorophores or biotin, or to covalently link to target proteins. Given that hydantoin derivatives are known to possess a wide range of biological activities, including anticonvulsant and anticancer properties, derivatives of this compound could be synthesized and screened for novel therapeutic potential. ekb.egontosight.ainih.gov
The development of biocompatible materials is another promising direction. Polymers or hydrogels incorporating this hydantoin derivative could be investigated for applications in tissue engineering or controlled drug release. The biocompatibility of such materials would need to be thoroughly evaluated. The broader class of biocompatible polymers is an active area of research for medical applications. numberanalytics.comhydromer.com
From a green chemistry perspective, beyond the sustainable synthesis of the molecule itself, its potential applications in environmentally friendly processes should be explored. For example, its derivatives could be investigated as novel, recyclable catalysts or as components of more environmentally benign pesticides or herbicides, moving away from more persistent and toxic alternatives. The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comeurekaselect.com The development of green synthetic methods for hydantoins, such as those using microwave or ultrasound irradiation, is an active area of research. benthamdirect.comeurekaselect.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydantoin derivatives are often synthesized from amino acids (e.g., via Bucherer-Bergs reaction) or by reacting ureas with carbonyl compounds under acidic or basic conditions . Temperature and pH are critical: elevated temperatures (e.g., 80–100°C) may accelerate reactions but risk decomposition, while alkaline conditions (pH ~9) favor cyclization . Ultrasound-assisted methods have been shown to improve reaction efficiency and yield for similar hydantoins, reducing reaction times by 50% compared to conventional heating .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis. Avoid contact with water, steam, or strong acids (e.g., HCl, H₂SO₄), as decomposition releases toxic gases like chlorine .
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, ANSI Z87.1-compliant eye protection, and chemical-resistant gloves (e.g., nitrile) .
- Decomposition Monitoring : Thermogravimetric analysis (TGA) is recommended to identify decomposition thresholds (e.g., 200–210°C) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile derivatives.
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobutyl and dimethyl groups). IR spectroscopy can validate hydantoin ring carbonyl stretches (~1750 cm⁻¹) .
- Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry .
Advanced Research Questions
Q. What analytical techniques are suitable for detecting decomposition products of this compound under thermal stress?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., chlorinated hydrocarbons, dimethylamine) at elevated temperatures (>200°C) .
- Ion Chromatography : Quantifies ionic byproducts (e.g., Cl⁻, CN⁻) in aqueous environments .
- Real-Time Monitoring : Use DPD1 (N,N-diethyl-p-phenylenediamine) colorimetric assays for chlorine detection in situ, validated for similar hydantoins like DBDMH (1,3-dibromo-5,5-dimethyl-hydantoin) .
Q. How can conflicting data on reaction kinetics for hydantoin derivatives be resolved?
- Methodological Answer :
- Controlled Replication : Standardize solvents (e.g., anhydrous DMF vs. aqueous ethanol) and catalysts (e.g., K₂CO₃ vs. NaOH) to isolate variables .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for nucleophilic substitution pathways .
- Cross-Validation : Compare ultrasound-assisted vs. thermal synthesis rates using Arrhenius plots to identify energy barriers .
Q. What mechanistic insights explain the reactivity of the chlorobutyl substituent in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : The primary chloride in the 4-chlorobutyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while steric hindrance from the hydantoin ring slows bimolecular pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, whereas protic solvents (e.g., MeOH) stabilize transition states via hydrogen bonding .
- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution pathways and quantify competing elimination reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
